The compound 2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule characterized by a unique molecular structure. It belongs to the class of tetrahydrothieno[2,3-c]pyridines, which are heterocyclic compounds known for their diverse biological activities. The molecular formula of this compound is and its molecular weight is approximately .
The synthesis of 2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves several steps:
The synthesis generally employs methods such as refluxing in solvents like ethanol or dimethylformamide (DMF), followed by purification techniques including column chromatography or crystallization to isolate the final product .
The molecular structure of 2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride features:
The compound's structural formula can be represented using various notation systems including InChI and SMILES formats:
InChI=1S/C20H26N4O4S2/c1-12(2)24-10-9-15-16(11-24)29-20(17(15)18(21)25)22-19(26)13-5-7-14(8-6-13)30(27,28)23(3)4/h5-8,12H,9-11H2,1-4H3,(H2,21,25)(H,22,26)
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
.
The compound has a melting point that can vary based on purity and specific synthesis conditions but typically falls within the range expected for similar compounds in its class.
The compound can participate in various chemical reactions typical for amides and heterocycles:
Reactions involving this compound are typically monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm product formation and purity .
The mechanism of action for compounds like 2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride often involves interaction with biological targets such as enzymes or receptors.
Experimental studies would typically involve kinetic assays to determine inhibition constants and binding affinities.
The compound is expected to exhibit properties typical of similar organic molecules:
Chemical stability under various conditions (light, heat, moisture) should be assessed during handling and storage. The compound's reactivity profile suggests it may undergo typical reactions associated with amides and heterocycles.
This compound has potential applications in:
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: